molecular formula C20H12F2N2OS B2879772 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide CAS No. 477569-69-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide

Cat. No.: B2879772
CAS No.: 477569-69-0
M. Wt: 366.39
InChI Key: WYCLFVSBFWBYHF-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide is a chemical compound of significant interest in medicinal chemistry research, built around a benzothiazole core scaffold. The benzothiazole nucleus is a privileged structure in drug discovery, known for conferring a broad spectrum of biological activities . In particular, benzothiazole derivatives have been extensively investigated as potent anticancer agents, demonstrating efficacy against a diverse range of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The structural motif of a benzamide linked to a heterocyclic system, as seen in this compound, is also a recognized pharmacophore in neuroscience research. Related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators and serving as valuable pharmacological tools for probing the function of this enigmatic receptor . The incorporation of the 2,6-difluorobenzamide moiety is a common strategy in medicinal chemistry to influence the compound's electronic properties, lipophilicity, and metabolic stability . This combination of features makes this compound a promising candidate for further investigation in various biochemical and pharmacological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2OS/c21-13-7-5-8-14(22)18(13)19(25)23-15-9-2-1-6-12(15)20-24-16-10-3-4-11-17(16)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCLFVSBFWBYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Difluorobenzamide Intermediates

The preparation of 2,6-difluorobenzamide serves as a critical first step. A patent by CN1861575A details a green hydrolysis method using near-critical water:

Reaction Scheme:
$$
\text{2,6-Difluorobenzonitrile} \xrightarrow{\text{H}_2\text{O (200–350°C)}} \text{2,6-Difluorobenzamide}
$$

Key Parameters:

  • Temperature range: 200–350°C
  • Reaction time: 1–10 hours
  • Water-to-nitrile ratio: 1:2 to 7:1 (w/w)

Table 1. Optimization of Hydrolysis Conditions

Example Nitrile (g) Water (g) Temp (°C) Time (h) Yield (%) Purity (%)
2 55 330 220 8 26.7 26.7
3 60 300 240 6 51.2 51.2
4 75 300 240 8 79.5 79.5
5 120 240 260 7 96.2 96.2

This method eliminates catalytic additives, reducing environmental impact while maintaining high yields at elevated temperatures.

Formation of 2-(1,3-Benzothiazol-2-yl)aniline Derivatives

The benzothiazole component requires separate synthesis. As demonstrated in the preparation of analogous compounds, a typical pathway involves:

Step 1: Demethylation of 2,6-difluoro-3-methoxybenzamide using boron tribromide:
$$
\text{2,6-Difluoro-3-methoxybenzamide} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2} \text{2,6-Difluoro-3-hydroxybenzamide} \quad (78\% \text{ yield})
$$

Step 2: Alkylation with chloroacetonitrile under basic conditions:
$$
\text{2,6-Difluoro-3-hydroxybenzamide} \xrightarrow[\text{K}2\text{CO}3]{\text{ClCH}_2\text{CN}, \text{DMF}} \text{3-Cyanomethoxy-2,6-difluorobenzamide}
$$

Coupling Strategies for Final Product Assembly

Mitsunobu Reaction-Based Coupling

The ACS synthesis employs Mitsunobu conditions for benzothiazole-amide conjugation:

Reagents:

  • Triphenylphosphine (3.5 equiv)
  • Diisopropyl azodicarboxylate (3.5 equiv)
  • Tetrahydrofuran solvent

Procedure:

  • React 2-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) with 2,6-difluorobenzoyl chloride (1.2 equiv)
  • Stir at 20°C for 3 hours
  • Purify via silica chromatography (60% ethyl acetate/hexane)

Outcome:

  • Isolated yield: 78%
  • Purity: >95% (HPLC analysis)

Thermal Cyclization Approach

An alternative method from patent literature suggests:

Conditions:

  • Temperature: 240–260°C
  • Solvent-free environment
  • Reaction time: 6–8 hours

Advantages:

  • Eliminates solvent costs
  • Reduces purification steps

Limitations:

  • Requires precise temperature control
  • Lower functional group tolerance

Comparative Analysis of Synthetic Methods

Table 2. Method Efficiency Comparison

Parameter Mitsunobu Thermal
Yield (%) 78 96.2
Reaction Time (h) 3 7
Temperature (°C) 20 260
Catalyst Required Yes No
Solvent THF None

Critical Process Optimization Factors

Oxygen Exclusion Techniques

The patent method emphasizes degassing via steam purge:

  • 2–5 minute nitrogen sparging before reaction
  • Reduces oxidative decomposition by 40%

Salt Precipitation Optimization

Post-hydrolysis salting-out parameters:

  • Sodium chloride concentration: 80–150 g/L
  • Filtration efficiency: 92% at 100 g/L NaCl

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Key $$^1$$H NMR signals for final product:

  • δ 5.72 (s, 2H, -OCH$$_2$$-)
  • δ 8.68–8.73 (d, 2H, benzothiazole protons)

High-Performance Liquid Chromatography (HPLC)

  • Retention time: 15.40 minutes
  • Mobile phase: Acetonitrile/water (70:30)

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

  • Potential throughput: 50 kg/day
  • Energy savings: 30% vs batch processing

Waste Management Strategies

  • Aqueous waste reduction: 65% through solvent recycling
  • Catalyst recovery: 89% efficiency with resin adsorption

Comparison with Similar Compounds

Key Differences :

  • The urea linkage in benzoylureas enables hydrogen bonding with chitin synthase, critical for insecticidal activity, whereas the amide group in the target compound may alter target specificity or metabolic stability .

Benzothiazole Acetamide Derivatives

Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () replace the benzamide with an acetamide (–C(=O)–CH$_2$–) group.

Structural Impact :

  • Acetamide derivatives exhibit reduced steric hindrance compared to benzamides, possibly favoring interactions with hydrophobic enzyme pockets.

Pyrimidine and Thiadiazole-Linked Difluorobenzamides

Antifungal agents such as N-(3-(((6-(difluoromethyl)-2-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4c) () and N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () feature sulfur-containing heterocycles.

Comparison :

  • 4c : $ \text{C}{20}\text{H}{14}\text{F}{4}\text{N}{4}\text{O}_{2}\text{S} $, with a thio-pyrimidine group, shows broad-spectrum antifungal activity due to sulfur’s nucleophilic affinity .
  • Thiadiazole derivative : The dichlorophenyl-thiadiazole moiety introduces halogen bonding, enhancing target inhibition .

Pyrazolyl and Other Heterocyclic Analogues

GSK7975A (9) () replaces benzothiazole with a pyrazol-3-yl group ($ \text{C}{19}\text{H}{14}\text{F}{2}\text{N}{4}\text{O}{2}\text{S}{2} $), demonstrating how heterocycle choice modulates solubility and kinase inhibition profiles.

Structural-Activity Relationship (SAR) Analysis

Feature Impact on Bioactivity Example Compounds
Benzothiazole Core Enhances rigidity and π-π stacking with aromatic residues in target enzymes . Target compound, 3j
Fluorine Substituents Increases metabolic stability and membrane permeability via electronegativity . Teflubenzuron, 4c
Urea vs. Amide Linkage Urea derivatives target chitin synthesis; amides may diverge to antifungal or kinase roles. Diflubenzuron vs. Target compound

Physicochemical and Spectral Comparisons

Compound Molecular Formula Melting Point (°C) Key Spectral Data
Target Compound (inferred) $ \text{C}{20}\text{H}{12}\text{F}{2}\text{N}{2}\text{OS} $ N/A Likely $ ^1\text{H NMR } \delta \sim 7.03 $ (aromatic)
3j $ \text{C}{14}\text{H}{7}\text{ClF}{3}\text{N}{2}\text{OS} $ 247–249 $ ^1\text{H NMR: } \delta 7.03 \, (\text{t, J}) $; GC-MS m/z 342
Diflubenzuron $ \text{C}{14}\text{H}{9}\text{ClF}{2}\text{N}{2}\text{O}_{2} $ 230–232 IR: 1710 cm$^{-1}$ (C=O urea)

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety attached to a difluorobenzamide structure, which enhances its lipophilicity and biological activity. Its chemical formula is C20H14F2N2OSC_{20}H_{14}F_2N_2OS, and it possesses unique properties that contribute to its effectiveness as a pharmacological agent.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of FtsZ Protein : This compound has been shown to inhibit the FtsZ protein, a critical component in bacterial cell division. Inhibition of FtsZ leads to disruption in bacterial growth and division, making it a target for antibacterial drug development .
  • Antimicrobial Activity : Studies have demonstrated that the compound possesses significant antimicrobial properties against various strains of bacteria, including Staphylococcus aureus. The fluorine substituents enhance hydrophobic interactions with the target proteins, increasing binding affinity and potency .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer activity by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of apoptotic pathways and cell cycle regulation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
AntibacterialInhibits growth of S. aureus
AnticancerInduces apoptosis
AntifungalActive against fungal strains
Anti-inflammatoryReduces inflammation markers

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating potent antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration). Mechanistic studies revealed that this was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

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